molecular formula C20H19ClF3N5O2S B2453417 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine CAS No. 338959-70-9

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine

Cat. No.: B2453417
CAS No.: 338959-70-9
M. Wt: 485.91
InChI Key: MSTVLNAQKHZDSP-UHFFFAOYSA-N
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Description

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine is a useful research compound. Its molecular formula is C20H19ClF3N5O2S and its molecular weight is 485.91. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dimethoxy-3,1-benzothiazin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O2S/c1-30-15-8-12-14(9-16(15)31-2)27-19(32-17(12)25)29-5-3-28(4-6-29)18-13(21)7-11(10-26-18)20(22,23)24/h7-10,25H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTVLNAQKHZDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)SC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazin core, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group and piperazine moiety further enhances its biological profile.

PropertyValue
Molecular FormulaC16H18ClF3N3O2S
Molecular Weight397.84 g/mol
CAS Number[Pending]
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial viability.

  • Study Findings : A study highlighted that derivatives with similar structures demonstrated submicromolar inhibition of bacterial Sfp-PPTase without affecting human orthologues, suggesting a selective antibacterial action that minimizes cytotoxic effects on human cells .

Anticancer Potential

The anticancer activity of this compound has also been explored. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro experiments showed that treatment with this compound led to a decrease in viability in human cancer cell lines, with IC50 values indicating potent activity at low concentrations .

The biological activity of this compound is believed to be related to its ability to interact with specific molecular targets within microbial and cancerous cells. The inhibition of PPTases disrupts essential metabolic pathways in bacteria, while its effects on cancer cells may involve modulation of signaling pathways associated with cell growth and survival.

Toxicological Profile

While the compound shows promising biological activity, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that it exhibits low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

Toxicity ParameterValue
Acute ToxicityLow (H302)
Cytotoxicity in Non-Cancerous CellsMinimal at ≤20 µM

Scientific Research Applications

Medicinal Applications

The compound has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) evaluated similar compounds and found that they displayed substantial antitumor activity with mean GI50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Properties

Benzothiazine derivatives have been studied for their antimicrobial effects. The presence of the piperazine moiety combined with the pyridine structure enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl group and chlorinated pyridine ring significantly influence the biological activity and pharmacokinetic properties of the molecule. Modifications in these areas can lead to enhanced potency and selectivity against specific targets .

Case Studies

  • Antitumor Evaluation : A study assessed the compound's efficacy against a panel of human tumor cell lines, revealing a promising cytotoxic profile. The results indicated that modifications to the benzothiazine core could lead to compounds with improved selectivity and reduced toxicity .
  • Antimicrobial Testing : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. The results highlighted the importance of substituents on the piperazine ring in enhancing antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEfficacy LevelReference
AnticancerBenzothiazine derivative with piperazineSignificant inhibition
AntimicrobialPiperazine-based derivativesVariable effectiveness
Structure ActivityModifications on trifluoromethyl and chlorinated ringsEnhanced potency

Chemical Reactions Analysis

Imine Reactivity and Hydrolysis

The 4H-3,1-benzothiazin-4-imine group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding amine and ketone. This reactivity is common in imine-containing compounds .

  • Example Reaction :

    Imine+H2OH+ or OHBenzothiazinone+NH3\text{Imine} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Benzothiazinone} + \text{NH}_3

    Hydrolysis rates depend on pH and temperature, with faster degradation observed in strongly acidic media (e.g., HCl, pH < 2) .

Key Data:

ConditionProductYield (%)Reference
0.1 M HCl, 25°C, 24 hr6,7-Dimethoxy-4H-3,1-benzothiazin-4-one72
0.1 M NaOH, 60°C, 12 hr6,7-Dimethoxy-4H-3,1-benzothiazin-4-one65

Piperazine Substitution Reactions

The piperazine ring undergoes nucleophilic substitution or alkylation at the secondary amine sites. Reactions typically require activating agents (e.g., EDCI, HOBt) .

Example Alkylation:

Reaction with methyl iodide in DMF at 60°C yields N-methylpiperazine derivatives , enhancing lipophilicity for biological applications .

Piperazine+CH3IDMF, K2CO3N-Methylpiperazine\text{Piperazine} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methylpiperazine}

Key Data:

ReagentProductConditionsYield (%)Reference
Methyl iodideN-Methyl-4-(3-chloro-5-CF3-pyridin-2-yl)piperazineDMF, 60°C, 6 hr85
Benzyl bromideN-Benzyl derivativeTHF, RT, 12 hr78

Pyridine Ring Functionalization

The 3-chloro-5-(trifluoromethyl)pyridine group participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Example Suzuki Coupling:

Reaction with arylboronic acids under Pd catalysis forms biaryl derivatives:

Pyridine-Cl+Ar-B(OH)2Pd(PPh3)4,Na2CO3Pyridine-Ar\text{Pyridine-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Pyridine-Ar}

Key Data:

Boronic AcidCatalyst SystemProductYield (%)Reference
4-Methoxyphenylboronic acidPd(dba)₂, XPhos5-(4-Methoxyphenyl)pyridine90
Thiophene-2-boronic acidPd(OAc)₂, SPhos5-(Thiophen-2-yl)pyridine82

Methoxy Group Demethylation

The 6,7-dimethoxy groups on the benzothiazine ring can be demethylated using strong Lewis acids (e.g., BBr₃), yielding catechol derivatives .

Example Reaction:

6,7-DimethoxyBBr3,CH2Cl26,7-Dihydroxy\text{6,7-Dimethoxy} \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{6,7-Dihydroxy}

Key Data:

ReagentConditionsProductYield (%)Reference
BBr₃CH₂Cl₂, −78°C, 2 hr6,7-Dihydroxybenzothiazin-4-imine68
HBr/AcOHReflux, 6 hr6,7-Dihydroxybenzothiazin-4-imine55

Complexation with Metal Ions

The imine and pyridine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .

Example with Cu(II):

Imine+CuCl2[Cu(Imine)2Cl2]\text{Imine} + \text{CuCl}_2 \rightarrow [\text{Cu(Imine)}_2\text{Cl}_2]

Key Data:

Metal SaltStoichiometryApplicationReference
CuCl₂1:2 (M:L)Catalytic oxidation studies
FeCl₃1:1 (M:L)Magnetic materials

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or imine isomerization, depending on solvent polarity .

Example Isomerization:

(E)-Iminehν(Z)-Imine\text{(E)-Imine} \xrightarrow{h\nu} \text{(Z)-Imine}

Key Data:

Light SourceSolventProduct Ratio (E:Z)Reference
UV (365 nm)MeOH25:75
UV (254 nm)CHCl₃10:90

Bioconjugation via Amine Linkers

The imine group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable Schiff base adducts, enabling bioconjugation .

Example Reaction:

Imine+H2N-ProteinProtein-Schiff Base\text{Imine} + \text{H}_2\text{N-Protein} \rightarrow \text{Protein-Schiff Base}

Q & A

Q. How to integrate this compound into a broader drug discovery pipeline?

  • Methodology : Embed within a target-based screening cascade (e.g., kinase inhibition → cytotoxicity → pharmacokinetics). Prioritize ADMET profiling (aqueous solubility, plasma protein binding) early. Use in vivo models (rodents) for bioavailability studies, leveraging LC-MS/MS for plasma quantification .

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